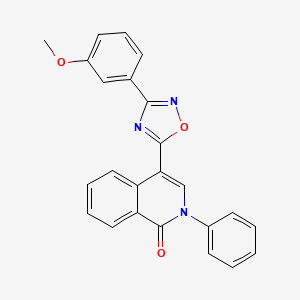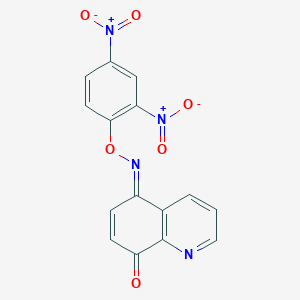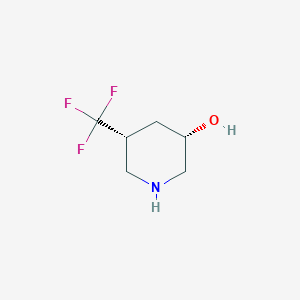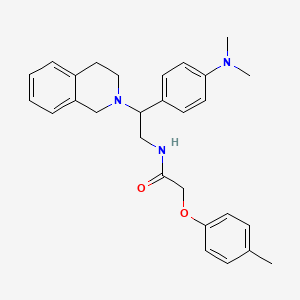
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide (DFMPEG) is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell growth and survival. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of PI3K/Akt pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects, such as inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and inhibition of viral replication. In cancer cells, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest at G1 phase and apoptosis, which is associated with the activation of caspases and the downregulation of anti-apoptotic proteins. Inflammatory cells, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In viral-infected cells, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the replication of various viruses by targeting different stages of the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its small size, high purity, and stability. It can be easily synthesized and purified using standard techniques, such as column chromatography and HPLC. It also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide also has some limitations, such as its low bioavailability and poor pharmacokinetic properties. It has a short half-life and is rapidly metabolized in vivo, which limits its potential therapeutic applications.
Orientations Futures
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has a wide range of potential therapeutic applications, and future research should focus on exploring its efficacy and safety in various disease models. Some of the future directions for 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide research include:
1. Development of novel formulations and delivery systems to improve its bioavailability and pharmacokinetic properties.
2. Investigation of its potential as a combination therapy with other anti-cancer, anti-inflammatory, and anti-viral agents.
3. Identification of its molecular targets and signaling pathways to better understand its mechanism of action.
4. Evaluation of its efficacy and safety in preclinical and clinical studies for various diseases, such as cancer, inflammation, and viral infections.
In conclusion, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a promising small molecule that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process, which involves the reaction of 2,2-difluoroethylamine with 3-methoxypropylamine to form the intermediate compound, followed by the reaction with 4-amino-1H-pyrazole-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections. In cancer research, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. In viral infection research, 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the replication of various viruses, such as HIV, HCV, and influenza virus.
Propriétés
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)9-7(13)5-15-16(9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPTYGMMTZDXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)


![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)




![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)


